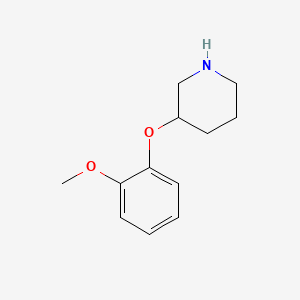

3-(2-Methoxyphenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-11-6-2-3-7-12(11)15-10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVSMVKBNRCNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647898 | |

| Record name | 3-(2-Methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-27-8 | |

| Record name | 3-(2-Methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methoxyphenoxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Methoxyphenoxy)piperidine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenoxy)piperidine is a heterocyclic organic compound featuring a piperidine ring linked to a guaiacol moiety via an ether bond. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, prized for its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular architectures.[1][2] The incorporation of a methoxyphenoxy group introduces functionalities that can modulate a molecule's lipophilicity, hydrogen bonding capacity, and potential for specific receptor interactions. This guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic route for this compound, offering valuable insights for its application in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring substituted at the 3-position with a 2-methoxyphenoxy group. This arrangement results in a molecule with a combination of aliphatic and aromatic characteristics.

Molecular Formula: C₁₂H₁₇NO₂[3]

Molecular Weight: 207.27 g/mol [3]

CAS Number: 902837-27-8[2]

Synonyms:

-

Piperidine, 3-(2-methoxyphenoxy)-

-

3-(2-methoxyphenyl)piperidine (Note: This can be an ambiguous synonym)[3]

A summary of its key chemical and physical properties is presented in the table below. It is important to note that while some data is available, specific experimental values for properties like melting and boiling points are not widely published and may require experimental determination.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | [3] |

| Molecular Weight | 207.27 g/mol | [3] |

| CAS Number | 902837-27-8 | [2] |

| Appearance | Expected to be a solid or oil at room temperature. | Inferred |

| Purity | Commercially available with ≥97% purity. | [3] |

| InChI | InChI=1S/C12H17NO2/c1-14-11-6-2-3-7-12(11)15-10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 | [3] |

| InChI Key | QWVSMVKBNRCNFJ-UHFFFAOYSA-N | [3] |

Proposed Synthesis: Williamson Ether Synthesis

A robust and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[4][5] This classical organic reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide. In this proposed pathway, the alkoxide of a protected 3-hydroxypiperidine reacts with a suitable guaiacol derivative.

The rationale for employing a nitrogen-protecting group on the piperidine ring, such as a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, is to prevent the secondary amine from acting as a competing nucleophile, which could lead to undesired N-arylation side products. The choice of protecting group can also influence the solubility and handling characteristics of the intermediates.

Below is a detailed, step-by-step methodology for this proposed synthesis, grounded in established chemical principles.

Experimental Protocol

Step 1: Protection of 3-Hydroxypiperidine

-

Dissolution: Dissolve 3-hydroxypiperidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution and cool in an ice bath.

-

Protecting Group Introduction: Slowly add the protecting group reagent, for example, benzyl bromide or di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water, separate the organic layer, and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the N-protected 3-hydroxypiperidine.

Step 2: Formation of the Alkoxide

-

Dissolution: Dissolve the N-protected 3-hydroxypiperidine (1 equivalent) in an anhydrous aprotic solvent like THF or dimethylformamide (DMF).

-

Deprotonation: Under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

-

Stirring: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

Step 3: Williamson Ether Synthesis

-

Aryl Halide Addition: To the freshly prepared alkoxide solution, add 2-bromoanisole or another suitably activated guaiacol derivative (1 equivalent).

-

Heating: Heat the reaction mixture to reflux (typically 60-100 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude N-protected this compound can be purified by column chromatography.

Step 4: Deprotection of the Piperidine Nitrogen

-

Cleavage of the Protecting Group:

-

Boc Group: Dissolve the protected piperidine in a solution of trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an organic solvent.

-

Benzyl Group: Subject the protected piperidine to catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

-

-

Work-up and Isolation: After the deprotection is complete, neutralize the reaction mixture (if acidic conditions were used) and perform an appropriate work-up to isolate the final product, this compound. The product may be obtained as a free base or converted to a hydrochloride salt for improved stability and handling.[2]

Caption: Proposed synthetic workflow for this compound.

Characterization and Analytical Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenoxy group (typically in the range of 6.8-7.2 ppm), a singlet for the methoxy group protons (around 3.8 ppm), and a series of multiplets for the piperidine ring protons. The proton at the 3-position of the piperidine ring, being attached to the ether oxygen, would likely appear as a downfield multiplet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (110-160 ppm), the methoxy carbon (around 55 ppm), and the aliphatic carbons of the piperidine ring (typically 20-60 ppm). The carbon atom at the 3-position of the piperidine ring would be shifted downfield due to the deshielding effect of the ether oxygen.

Mass Spectrometry (MS):

-

Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 207. Subsequent fragmentation patterns could provide further structural information.

Infrared (IR) Spectroscopy:

-

The IR spectrum would show characteristic C-O stretching vibrations for the aryl ether, C-H stretching for the aromatic and aliphatic components, and N-H stretching for the secondary amine of the piperidine ring.

Caption: Analytical workflow for the characterization of this compound.

Potential Applications and Pharmacological Relevance

The piperidine nucleus is a cornerstone in the design of central nervous system (CNS) active agents.[1] Derivatives of piperidine have been investigated for a wide range of pharmacological activities, including antidepressant, antipsychotic, analgesic, and anti-inflammatory effects.

The 3-aryloxypiperidine motif, in particular, is present in several compounds with notable biological activity. For instance, certain 3-phenoxypiperidine derivatives have been explored as selective serotonin reuptake inhibitors (SSRIs) and have shown potential as antidepressant agents.[6] The methoxy group on the phenyl ring can influence the compound's metabolic stability and its interaction with biological targets.

Given this context, this compound represents a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the CNS. Its structural features suggest that it could be a promising starting point for the synthesis of libraries of compounds for screening against various neurological and psychiatric disorders.

Conclusion

This compound is a compound of significant interest for medicinal chemists and drug discovery scientists. This guide has provided a detailed overview of its chemical structure, properties, and a plausible, well-grounded synthetic protocol based on the Williamson ether synthesis. While specific experimental data for some of its properties and its definitive biological activity remain to be fully elucidated in publicly accessible literature, the information presented here, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers working with this and related compounds. Its structural relationship to known bioactive molecules suggests that this compound is a promising scaffold for the development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyphenoxy)piperidine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 3-(2-Methoxyphenoxy)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The piperidine moiety is a cornerstone in the design of numerous pharmaceuticals, and its functionalization is key to modulating pharmacological activity.[2][4] This document explores several robust synthetic strategies, including Nucleophilic Aromatic Substitution (SNAr), the Buchwald-Hartwig Amination, and the Mitsunobu Reaction. Each section provides a detailed examination of the reaction mechanism, key experimental considerations, and a step-by-step protocol. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, actionable methodologies.

Introduction: The Significance of the 3-(Aryloxy)piperidine Scaffold

The this compound core is a privileged scaffold in modern pharmacology. The piperidine ring system is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[2][4] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal building block for interacting with biological targets. The introduction of an aryloxy substituent at the 3-position, specifically a 2-methoxyphenoxy group, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including receptor affinity, selectivity, and metabolic stability.[3] Compounds bearing this moiety have been investigated for their potential in treating a range of conditions, including neurological and psychiatric disorders.[1][5] This guide will detail the most effective and versatile chemical strategies for the construction of this valuable molecular architecture.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several convergent strategies. The primary disconnection lies at the ether linkage, suggesting a coupling between a 3-functionalized piperidine and a 2-methoxyphenol derivative, or at the C-N bond of the piperidine ring itself. This guide will focus on three preeminent methods for forging the key ether bond.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for the formation of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups.[6][7] In the context of synthesizing this compound, this strategy typically involves the reaction of a 3-hydroxypiperidine derivative with an activated 2-methoxyphenyl halide.

Causality of Experimental Choices:

The success of an SNAr reaction is contingent on several factors. The aromatic ring must be rendered sufficiently electron-deficient to be susceptible to nucleophilic attack. This is typically achieved by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group.[6][7] The choice of leaving group is also critical, with fluoride being the most effective due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.[8] A strong base is required to deprotonate the hydroxyl group of the piperidine, generating a more potent nucleophile.

Experimental Protocol: SNAr Approach

Reaction: N-Boc-3-hydroxypiperidine with 1-fluoro-2-methoxy-4-nitrobenzene

-

To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Add a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.1 eq) in DMF to the reaction mixture.

-

Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the N-Boc protected intermediate.

-

Subsequent deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) will yield the target compound, 3-(2-Methoxy-4-nitrophenoxy)piperidine.

-

The nitro group can then be reduced to an amine and subsequently removed via diazotization and reduction if the unsubstituted methoxy derivative is desired.

| Parameter | Value/Condition | Rationale |

| Solvent | Anhydrous DMF | Aprotic polar solvent, solubilizes reactants and stabilizes charged intermediates. |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete deprotonation of the alcohol. |

| Temperature | 80 °C | Provides sufficient thermal energy to overcome the activation barrier of the reaction. |

| Protecting Group | tert-Butyloxycarbonyl (Boc) | Protects the piperidine nitrogen from side reactions and can be easily removed. |

Diagram of the SNAr Pathway

Caption: SNAr reaction pathway for the synthesis of the protected precursor.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[9][10][11] While traditionally used for forming arylamines, modifications of this reaction can be employed to construct aryl ethers. This approach would involve the coupling of 3-aminopiperidine with a 2-methoxyphenyl halide.

Causality of Experimental Choices:

The efficacy of the Buchwald-Hartwig reaction is highly dependent on the choice of palladium catalyst, ligand, and base.[12] The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.[10][12] Sterically hindered biarylphosphine ligands are often employed to promote the desired coupling.[10] The base is necessary to deprotonate the amine and facilitate the formation of the active catalyst.[9]

Experimental Protocol: Buchwald-Hartwig Approach

Reaction: N-Boc-3-aminopiperidine with 2-bromoanisole

-

In a glovebox, combine N-Boc-3-aminopiperidine (1.0 eq), 2-bromoanisole (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).

-

Add a strong, non-nucleophilic base, such as sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene to the reaction vessel.

-

Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the N-Boc protected product.

-

Deprotection of the Boc group will yield 3-(2-methoxyphenylamino)piperidine, an analogue of the target molecule. To obtain the target ether, a variation of the Buchwald-Hartwig C-O coupling would be employed with 3-hydroxypiperidine.

| Parameter | Value/Condition | Rationale |

| Catalyst | Pd₂(dba)₃ / Xantphos | A common and effective catalyst system for C-N and C-O cross-coupling reactions. |

| Base | Sodium tert-butoxide (NaOtBu) | A strong, sterically hindered base that is soluble in organic solvents. |

| Solvent | Anhydrous Toluene | A non-polar, high-boiling solvent suitable for palladium-catalyzed reactions. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the palladium catalyst. |

Diagram of the Buchwald-Hartwig Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile and reliable method for the formation of esters, ethers, and other functional groups via the dehydration of an alcohol.[13][14][15] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, which is a key consideration when working with chiral substrates.[13] For the synthesis of this compound, this would involve the reaction of 3-hydroxypiperidine with 2-methoxyphenol.

Causality of Experimental Choices:

The Mitsunobu reaction relies on the in-situ generation of an alkoxyphosphonium salt from an alcohol and a phosphine, typically triphenylphosphine (PPh₃), in the presence of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14] The choice of azodicarboxylate can influence the ease of purification, as the hydrazine byproduct can sometimes be challenging to remove.[14] The reaction is generally performed at low temperatures to control the initial exothermic reaction between the phosphine and the azodicarboxylate.[16][17]

Experimental Protocol: Mitsunobu Reaction

Reaction: N-Boc-3-hydroxypiperidine with 2-methoxyphenol

-

Dissolve N-Boc-3-hydroxypiperidine (1.0 eq), 2-methoxyphenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

-

The resulting N-Boc protected ether can then be deprotected using standard acidic conditions to yield this compound.

| Parameter | Value/Condition | Rationale |

| Reagents | PPh₃ and DIAD | A common reagent combination for the Mitsunobu reaction, leading to the formation of a good leaving group from the alcohol. |

| Solvent | Anhydrous THF | A suitable aprotic solvent that dissolves the reactants and is relatively inert under the reaction conditions. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by stirring at room temperature to drive the reaction to completion. |

| Purification | Column Chromatography | Necessary to remove the stoichiometric byproducts of the reaction. |

Diagram of the Mitsunobu Reaction Mechanism

Caption: Key steps in the Mitsunobu reaction mechanism.

Conclusion

The synthesis of this compound can be accomplished through several reliable and well-established synthetic methodologies. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups within the molecule. Nucleophilic aromatic substitution offers a direct approach when an activated aryl halide is available. The Buchwald-Hartwig amination provides a versatile, albeit catalyst-dependent, route for C-N and C-O bond formation. The Mitsunobu reaction is an excellent choice for its mild conditions and stereochemical control, though it requires stoichiometric reagents and careful purification. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate synthetic strategy for their specific needs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

A-770041: A Speculative Mechanistic Deep-Dive into a Novel Neuromodulatory Agent

Abstract: The novel compound 3-(2-Methoxyphenoxy)piperidine, designated A-770041, represents a compelling scaffold for CNS-targeted therapeutics. Lacking direct pharmacological data, this guide synthesizes a speculative mechanism of action by dissecting its core structural motifs: the piperidine ring and the 2-methoxyphenoxy group. Drawing parallels with established neuropharmacological agents, we hypothesize that A-770041 primarily functions as a modulator of monoamine transporters or as an antagonist at specific G-protein coupled receptors (GPCRs), such as serotonin, dopamine, or neurokinin receptors. This document outlines the logical basis for these hypotheses, proposes a comprehensive, multi-tiered experimental strategy to elucidate the precise mechanism, and provides detailed protocols for key in vitro and in vivo assays. The objective is to furnish researchers and drug development professionals with a robust framework for investigating the therapeutic potential of this and structurally related compounds.

Structural Deconstruction and Mechanistic Postulation

The chemical architecture of A-770041, this compound, offers critical clues to its potential biological activity. The molecule is composed of two key pharmacophores: a piperidine heterocycle and a 2-methoxyphenoxy moiety.

-

The Piperidine Core: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of FDA-approved drugs targeting the central nervous system.[1][2][3][4] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and providing a three-dimensional structure that can adapt to the steric demands of receptor binding pockets.[2] Piperidine derivatives are known to act as anticancer agents, Alzheimer's disease therapeutics, analgesics, and antipsychotics.[1][5] Specifically, phenylpiperidine derivatives are a well-established class of potent µ-opioid receptor agonists, exemplified by fentanyl and its analogs, which play a crucial role in pain management.[6]

-

The 2-Methoxyphenoxy Moiety: The methoxy group is a common substituent in drug molecules, influencing ligand-target interactions, physicochemical properties, and metabolic stability.[7] Its presence can introduce hydrogen bond accepting capabilities and modulate the electronic properties of the aromatic ring. The "2-methoxy" (or ortho-methoxy) substitution is particularly noteworthy. For instance, the compound LY-487,379, which contains a 2-methoxyphenoxy group, acts as a selective positive allosteric modulator of the mGluR2 glutamate receptor, a target for antipsychotic and anxiolytic drugs.[8] Furthermore, in the context of neurokinin-1 (NK-1) receptor antagonists, a methoxy-substituted benzyl group can occupy a distinct binding pocket and contribute significantly to receptor selectivity.[9]

Based on this structural analysis, we propose two primary, non-mutually exclusive hypotheses for the mechanism of action of A-770041:

-

Hypothesis 1: Monoamine Transporter Modulation: The overall structure bears resemblance to inhibitors of monoamine transporters (for serotonin, norepinephrine, and dopamine). The piperidine ring can mimic the endogenous monoamine substrates, while the methoxyphenoxy group can engage in additional binding interactions within the transporter protein. Structure-activity relationship studies of other piperidine-based monoamine transporter inhibitors have shown that stereochemistry and substitution patterns on the piperidine ring are critical for potency and selectivity.[10]

-

Hypothesis 2: GPCR Antagonism/Modulation: The compound's features are consistent with ligands for various GPCRs. The nitrogen atom in the piperidine ring can act as a protonatable amine, a common feature for GPCR ligand interaction. Potential targets include serotonin (5-HT) receptors, dopamine (D) receptors, or neurokinin (NK) receptors, given the prevalence of the piperidine and methoxyphenyl motifs in antagonists for these receptor families.[9]

A Phased Experimental Approach for Mechanism of Action Elucidation

To systematically investigate the speculative mechanisms of A-770041, a tiered approach is recommended, beginning with broad screening and progressing to more focused, hypothesis-driven studies.

Tier 1: Broad-Spectrum Target Screening

The initial step is to perform a comprehensive screen to identify potential molecular targets. This provides an unbiased view of the compound's bioactivity.

Experimental Protocol: Receptor Profiling Panel

-

Objective: To identify the primary binding targets of A-770041 from a large panel of receptors, ion channels, and transporters.

-

Methodology:

-

Engage a contract research organization (CRO) offering a comprehensive radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

Submit A-770041 for screening at a standard concentration (e.g., 10 µM) against a panel of at least 40-50 common CNS targets, including opioid, serotonin, dopamine, adrenergic, histamine, and glutamate receptors, as well as monoamine transporters.

-

Analyze the results, focusing on targets showing significant inhibition of radioligand binding (typically >50% at the screening concentration).

-

-

Causality and Self-Validation: This broad screen acts as a discovery tool. Positive "hits" from this panel are considered preliminary and must be validated in subsequent, more rigorous assays. The breadth of the panel ensures that unexpected activities are not missed, providing a trustworthy foundation for further investigation.

Tier 2: Hypothesis-Driven Target Validation and Affinity Determination

Based on the results of the Tier 1 screen and our initial hypotheses, this phase focuses on confirming the identified interactions and quantifying the binding affinity.

Experimental Protocol: Saturation Radioligand Binding Assays

-

Objective: To determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of A-770041 for the validated targets.

-

Methodology (Example for Dopamine Transporter, DAT):

-

Prepare cell membrane homogenates from a cell line stably expressing the human dopamine transporter (hDAT).

-

Incubate a constant concentration of a suitable radioligand (e.g., [³H]WIN 35,428) with varying concentrations of A-770041.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Plot the percentage of specific binding against the logarithm of the A-770041 concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Data Presentation:

| Target | Radioligand | A-770041 Ki (nM) |

| hDAT | [³H]WIN 35,428 | To be determined |

| hSERT | [³H]Citalopram | To be determined |

| hNET | [³H]Nisoxetine | To be determined |

| h5-HT2A | [³H]Ketanserin | To be determined |

| hD₂ | [³H]Spiperone | To be determined |

| A hypothetical table for summarizing binding affinity data. |

-

Authoritative Grounding: This method is a gold standard for quantifying ligand-receptor interactions. Protocols should be based on established pharmacological guidelines.

Tier 3: Functional Activity Characterization

Binding to a target does not reveal whether a compound is an agonist, antagonist, or allosteric modulator. Functional assays are essential to determine the compound's effect on target activity.

Experimental Protocol: In Vitro Functional Assay (Example: Monoamine Uptake)

-

Objective: To determine if A-770041 inhibits the function of monoamine transporters.

-

Methodology:

-

Culture cells stably expressing hDAT, hSERT, or hNET.

-

Pre-incubate the cells with varying concentrations of A-770041 or a reference inhibitor (e.g., cocaine for DAT).

-

Add a radiolabeled substrate (e.g., [³H]dopamine for DAT).

-

Incubate for a short period to allow for transporter-mediated uptake.

-

Terminate the uptake by washing with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percent inhibition of uptake at each concentration of A-770041 and determine the IC₅₀ value.

-

-

Causality and Self-Validation: Comparing the IC₅₀ from this functional assay with the Ki from the binding assay is a critical validation step. A close correlation between these values suggests that the compound's binding to the transporter is directly responsible for the observed functional effect.

Visualization of Proposed Pathways and Workflows

Diagrams are crucial for conceptualizing the proposed mechanisms and the experimental plan.

Caption: Proposed mechanism for Hypothesis 1.

Caption: Proposed mechanism for Hypothesis 2.

Caption: Phased experimental workflow.

Concluding Remarks and Future Directions

The structural features of this compound (A-770041) strongly suggest its potential as a novel CNS-active agent, likely targeting monoamine transporters or GPCRs. The proposed multi-tiered experimental framework provides a rigorous and logical pathway to move from speculation to empirical evidence. The initial broad screening will cast a wide net to identify potential targets, which will then be systematically validated and characterized through binding and functional assays. Subsequent in vivo studies, such as microdialysis to measure neurotransmitter levels in specific brain regions or behavioral models relevant to depression, anxiety, or psychosis, will be crucial to link the in vitro mechanism of action to a potential therapeutic effect. This comprehensive approach ensures a high degree of scientific integrity and provides a clear roadmap for elucidating the pharmacological profile of A-770041 and advancing its potential development as a therapeutic agent.

References

- 1. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LY-487,379 - Wikipedia [en.wikipedia.org]

- 9. Buy Piperidine, 3-methoxy-2-phenyl- [smolecule.com]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

An Investigator's Guide to the Therapeutic Potential of 3-(2-Methoxyphenoxy)piperidine: A Roadmap for Target Identification and Validation

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to numerous approved therapeutics across a wide range of disease areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2][3] The molecule 3-(2-Methoxyphenoxy)piperidine represents a novel, under-explored chemical entity poised for investigation. While direct pharmacological data for this specific compound is scarce in public literature, its structural motifs—a piperidine ring linked via an ether to a methoxyphenyl group—are features of well-characterized bioactive molecules. This guide leverages structure-activity relationship (SAR) insights from related compounds to propose a rational, multi-pronged strategy for identifying and validating its most promising therapeutic targets. We present a comprehensive roadmap for researchers and drug development professionals, detailing the scientific rationale, experimental protocols, and decision-making frameworks necessary to unlock the therapeutic potential of this compound.

Introduction: The Scientific Premise

The structure of this compound combines two key pharmacophoric elements: the conformationally flexible yet constrained piperidine ring and the electron-rich 2-methoxyphenyl moiety. The piperidine ring is a privileged structure in drug design, known to enhance druggability by improving pharmacokinetic properties and providing a three-dimensional framework for precise interaction with biological targets.[3] The methoxyphenyl group, particularly the ortho-methoxy substitution, is a common feature in ligands targeting CNS receptors and transporters, where it can influence binding affinity and selectivity through specific steric and electronic interactions.

Given the absence of a detailed biological profile for this compound, this document serves as a first-principles guide to its systematic evaluation. Our approach is grounded in an analysis of structurally analogous compounds to build a data-driven hypothesis for its mechanism of action.

Rationale for Target Selection: Insights from Structurally Related Compounds

An examination of the literature reveals that compounds incorporating either the phenoxy-piperidine or methoxyphenyl-piperidine core exhibit a range of biological activities, primarily centered on neurological and psychiatric disorders.

-

Monoamine Transporter Ligands: Derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have been synthesized and evaluated as potential antidepressant agents, demonstrating biological activity comparable to the norepinephrine reuptake inhibitor (NRI) viloxazine.[4] This suggests that the core phenoxy-piperidine structure is a viable scaffold for modulating monoamine transporters such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

-

Dopaminergic and Serotonergic Receptor Ligands: The (methoxyphenyl)piperidine moiety is a key component in ligands designed for dopamine and serotonin receptors.[5][6] These G-protein coupled receptors (GPCRs) are critical targets for antipsychotic, anxiolytic, and antidepressant medications.

-

Sigma (σ) Receptor Ligands: Novel phenoxyalkylpiperidines have been developed as high-affinity ligands for the Sigma-1 (σ1) receptor, an intracellular chaperone protein implicated in neuroprotection, pain modulation, and psychiatric conditions.[1][7]

-

Analgesic and Neurokinin Targets: Other piperidine derivatives have been investigated for analgesic properties, with some showing activity at opioid receptors.[8] Furthermore, the 3-methoxy-2-phenylpiperidine framework is structurally related to established antagonists of the Neurokinin-1 (NK-1) receptor, a target for antiemetic and antidepressant therapies.[9]

This body of evidence strongly suggests that this compound is most likely to exert its effects by modulating one or more of these CNS targets. Therefore, a primary screening and validation effort should be focused on these protein families.

Proposed Primary Therapeutic Targets for Investigation

Based on the SAR analysis, we hypothesize that this compound has a high probability of interacting with the following target classes.

Primary Hypothesis: Monoamine Transporters (SERT, NET, DAT)

The structural similarity to viloxazine analogues makes the monoamine transporters the most compelling initial targets.[4] Imbalances in serotonergic, noradrenergic, and dopaminergic signaling are central to the pathophysiology of depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

Secondary Hypothesis: Sigma-1 (σ1) Receptor

The σ1 receptor is a highly promiscuous ligand-binding protein involved in cellular stress responses. Its modulation has shown therapeutic promise in neuropathic pain, neurodegenerative diseases, and major depressive disorder.[1] The phenoxy-piperidine scaffold is a known σ1 pharmacophore.[7]

Tertiary Hypothesis: Dopamine D2 and Serotonin 5-HT2A Receptors

These receptors are validated targets for a multitude of psychiatric medications. Given the prevalence of the methoxyphenyl-piperidine motif in D2 and 5-HT2A ligands, these receptors represent a logical, albeit broader, area for investigation.[5][6]

A Phased Experimental Roadmap for Target Validation

To systematically test these hypotheses, we propose a phased approach that proceeds from broad screening to in-depth characterization. This ensures a resource-efficient and scientifically rigorous investigation.

Diagram: Target Validation Workflow

References

- 1. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. ricerca.uniba.it [ricerca.uniba.it]

- 8. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy Piperidine, 3-methoxy-2-phenyl- [smolecule.com]

CAS number and IUPAC name for 3-(2-Methoxyphenoxy)piperidine

An In-Depth Technical Guide to 3-(2-Methoxyphenoxy)piperidine for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with this compound. It provides an in-depth exploration of its chemical identity, synthesis, and potential pharmacological applications, with a focus on its relevance in central nervous system (CNS) drug discovery.

Core Compound Identification and Properties

1.1 Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 902837-27-8[1]

-

Synonyms: Piperidine, 3-(2-methoxyphenoxy)-; 3-(2-methoxyphenyl)piperidine[1]

1.2 Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| InChI Key | QWVSMVKBNRCNFJ-UHFFFAOYSA-N | [1] |

| Purity (Typical) | ≥97% | [1] |

Rationale and Synthesis

The molecular architecture of this compound, featuring a piperidine ring linked to a methoxy-substituted phenyl group via an ether linkage, is a privileged scaffold in medicinal chemistry. Piperidine derivatives are integral to a wide range of CNS-active drugs due to their ability to confer favorable pharmacokinetic properties and engage with various neurotransmitter receptors.[2][3][4][5] The methoxyphenoxy moiety is also a common feature in compounds targeting monoaminergic systems.

A logical and efficient synthetic approach to this compound involves the formation of the aryl ether bond. The Ullmann condensation, a copper-catalyzed reaction between an alcohol and an aryl halide, is a classic and reliable method for this transformation.[6][7][8][9]

Synthetic Workflow Diagram

Caption: Proposed Synthesis of this compound.

Detailed Synthesis Protocol: Ullmann Condensation

This protocol describes the synthesis of this compound from 3-hydroxypiperidine and 2-bromoanisole.

Materials:

-

N-Boc-3-hydroxypiperidine

-

2-Bromoanisole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), finely ground

-

Anhydrous pyridine or N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Boc Protection (if starting with 3-hydroxypiperidine): The piperidine nitrogen is often protected, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions. This is a standard procedure readily found in organic chemistry literature.

-

Ullmann Condensation:

-

To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-hydroxypiperidine (1.0 equiv), potassium carbonate (2.0 equiv), and copper(I) iodide (0.1 equiv).

-

Add anhydrous pyridine or DMF as the solvent.

-

Add 2-bromoanisole (1.2 equiv) to the mixture.

-

Heat the reaction mixture to reflux (typically 115-150 °C, depending on the solvent) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(2-methoxyphenoxy)piperidine.

-

-

Boc Deprotection:

-

Dissolve the purified N-Boc-3-(2-methoxyphenoxy)piperidine in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (3-5 equiv) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until deprotection is complete (monitored by TLC).

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize excess acid.

-

Dry the organic layer, concentrate, and purify if necessary to obtain the final product, this compound.

-

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected ¹H NMR signals would include those for the methoxy group, aromatic protons, and protons of the piperidine ring.

-

Mass Spectrometry (MS): To confirm the molecular weight. The expected m/z value for the protonated molecule [M+H]⁺ would be approximately 208.13.

Potential Pharmacological Profile and Mechanism of Action

The structural motifs of this compound suggest potential interactions with key CNS targets. Many piperidine-based compounds exhibit activity as serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors, a primary mechanism for many antidepressant drugs.[10][11] Additionally, the phenoxy-piperidine scaffold is found in ligands for sigma receptors, particularly the sigma-1 receptor, which is implicated in neuroplasticity and mood regulation.[12][13][14]

Hypothesized Signaling Pathway

Caption: Hypothesized Mechanism of Action for this compound.

Experimental Protocols for Biological Evaluation

To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Assays

4.1.1 Serotonin and Norepinephrine Reuptake Inhibition Assay

This protocol measures the ability of the test compound to inhibit the reuptake of radiolabeled serotonin and norepinephrine into synaptosomes or cells expressing the respective transporters.[15][16]

-

Materials:

-

[³H]Serotonin and [³H]Norepinephrine

-

Rat brain synaptosomes or a cell line expressing human SERT and NET (e.g., SK-N-BE(2)C cells for NET)[15]

-

Krebs-Ringer-HEPES (KRH) buffer

-

Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET)

-

Scintillation vials and fluid

-

Microplate harvester and scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound and reference compounds in KRH buffer.

-

In a 96-well plate, add the cell suspension or synaptosomes.

-

Add the test compound dilutions and incubate for a short period (e.g., 15 minutes) at 37°C.

-

Initiate the reuptake by adding [³H]Serotonin or [³H]Norepinephrine at a concentration close to its Kₘ value.

-

Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific uptake).

-

4.1.2 Sigma-1 Receptor Binding Assay

This competitive binding assay determines the affinity of the test compound for the sigma-1 receptor.[12][17]

-

Materials:

-

--INVALID-LINK---Pentazocine (a selective sigma-1 receptor radioligand)[17]

-

Membrane preparations from cells or tissues rich in sigma-1 receptors (e.g., guinea pig brain)

-

Binding buffer (e.g., Tris-HCl)

-

Haloperidol (for determining non-specific binding)

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In assay tubes, combine the membrane preparation, --INVALID-LINK---Pentazocine, and either buffer, the test compound, or a high concentration of haloperidol.

-

Incubate at room temperature for a specified time (e.g., 120 minutes).[18]

-

Terminate the binding by rapid filtration.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters.

-

Calculate the Kᵢ value (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.

-

In Vivo Assays for Antidepressant-Like Activity

These behavioral models are widely used as predictive screens for antidepressant efficacy.[19][20][21][22]

4.2.1 Forced Swim Test (FST)

-

Apparatus: A transparent cylinder filled with water (23-25 °C).

-

Procedure:

-

Administer this compound, vehicle, or a positive control (e.g., Imipramine) to mice via an appropriate route (e.g., intraperitoneal injection).

-

After a set pretreatment time (e.g., 30-60 minutes), place each mouse individually into the swim cylinder for a 6-minute session.

-

Record the session and score the duration of immobility during the last 4 minutes of the test.

-

A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

-

4.2.2 Tail Suspension Test (TST)

-

Apparatus: A suspension bar or box from which mice can hang by their tails.

-

Procedure:

-

Administer the test compound, vehicle, or positive control as in the FST.

-

After the pretreatment period, suspend each mouse by its tail using adhesive tape.

-

Record the 6-minute session and measure the total time spent immobile.

-

A decrease in immobility time is indicative of potential antidepressant activity.[20]

-

Conclusion

This compound is a compound of significant interest for CNS research, embodying a structural framework common to many pharmacologically active agents. Its synthesis is achievable through established organic chemistry reactions, and its potential to modulate monoaminergic and sigma receptor systems makes it a compelling candidate for investigation in the context of depression, anxiety, and other neurological disorders. The protocols and information provided in this guide offer a robust framework for the synthesis, characterization, and comprehensive biological evaluation of this promising research molecule.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. synarchive.com [synarchive.com]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 11. psychiatrist.com [psychiatrist.com]

- 12. benchchem.com [benchchem.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. ricerca.uniba.it [ricerca.uniba.it]

- 15. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 19. benchchem.com [benchchem.com]

- 20. Evaluation of Antidepressant Activity of Ethanolic Extract of Alangium Salviifolium (L. F.) Wangerin in Swiss Albino Mice. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 21. Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice [mdpi.com]

- 22. discovery.researcher.life [discovery.researcher.life]

Spectroscopic data (NMR, IR, MS) of 3-(2-Methoxyphenoxy)piperidine

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-Methoxyphenoxy)piperidine

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for this compound (Molecular Formula: C₁₂H₁₇NO₂, Molecular Weight: 207.27 g/mol )[1]. In the absence of publicly available experimental spectra, this document serves as an essential reference for researchers engaged in the synthesis, identification, and quality control of this compound. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon data from structurally analogous molecules, we present a detailed forecast of the expected spectral features. This guide is designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this compound, providing both predicted data and the underlying scientific rationale for each assignment.

Introduction and Molecular Structure Analysis

This compound is a heterocyclic compound incorporating three key structural motifs: a saturated piperidine ring, an aromatic guaiacol (2-methoxyphenol) moiety, and an ether linkage. The piperidine ring is a prevalent scaffold in pharmaceuticals, valued for its ability to confer aqueous solubility and occupy three-dimensional chemical space[2]. The 2-methoxyphenoxy group introduces aromaticity and specific electronic properties. Accurate structural confirmation is paramount for any research or development application, and a multi-technique spectroscopic approach is the gold standard for this purpose.

This guide will deconstruct the molecule to predict its signature in ¹H NMR, ¹³C NMR, IR, and MS analyses. The numbering scheme used for NMR assignments is detailed in the diagram below.

Caption: Molecular structure and numbering scheme for this compound.

The analytical workflow for characterizing a newly synthesized batch of this compound would logically follow a sequence of non-destructive and destructive techniques to confirm identity and purity.

Caption: Standard workflow for the spectroscopic characterization of a synthesized compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment, connectivity, and stereochemistry of protons in a molecule. The predicted spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, piperidine, methoxy, and amine protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale & Notes |

| Aromatic (H3'-H6') | 6.85 - 7.10 | Multiplet (m) | - | 4H | Protons on the guaiacol ring. Their shifts are influenced by the electron-donating methoxy and ether groups, placing them in the typical aromatic region. Based on guaiacol derivatives[3]. |

| C3-H (Piperidine) | 4.20 - 4.40 | Multiplet (m) | - | 1H | This methine proton is deshielded by the adjacent electronegative oxygen atom of the ether linkage. |

| OCH₃ (C7') | 3.87 | Singlet (s) | - | 3H | Methoxy protons typically appear as a sharp singlet around this region, consistent with data for guaiacol[4]. |

| C2-H, C6-H (Piperidine) | 2.80 - 3.20 | Multiplet (m) | - | 4H | Protons adjacent to the nitrogen atom are moderately deshielded. The exact shift and multiplicity depend on ring conformation and protonation state. Based on piperidine data. |

| NH | 1.50 - 2.50 | Broad Singlet (br s) | - | 1H | The chemical shift of the amine proton is highly variable and solvent-dependent. It can exchange with D₂O, causing the signal to disappear. |

| C4-H, C5-H (Piperidine) | 1.40 - 1.90 | Multiplet (m) | - | 4H | These methylene protons are in the most shielded (aliphatic) region of the piperidine ring. |

Methodology and Experimental Considerations

-

Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Causality: CDCl₃ is a standard solvent for many organic molecules, offering good solubility. A higher field strength (e.g., >400 MHz) is recommended to resolve the complex multiplets of the piperidine ring protons. A D₂O shake experiment should be performed to confirm the N-H proton signal, which will disappear upon exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify their chemical environment. The molecule contains 12 unique carbon atoms.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C1' (Aromatic) | 148.5 | Aromatic carbon attached to the ether oxygen, deshielded. Based on guaiacol ether analogs[3]. |

| C2' (Aromatic) | 147.0 | Aromatic carbon attached to the methoxy group, also strongly deshielded. |

| C4', C5' (Aromatic) | 121.0 - 123.0 | Aromatic CH carbons. |

| C3', C6' (Aromatic) | 112.0 - 115.0 | Aromatic CH carbons, shielded by the electron-donating groups. |

| C3 (Piperidine) | 75.0 | Methine carbon bonded to the ether oxygen, significantly deshielded. |

| OC H₃ (C7') | 55.9 | Typical chemical shift for a methoxy carbon attached to an aromatic ring[5]. |

| C2, C6 (Piperidine) | 45.0 - 50.0 | Carbons alpha to the nitrogen atom. Shift can vary based on N-substituents[6]. |

| C4, C5 (Piperidine) | 24.0 - 32.0 | Aliphatic carbons in the piperidine ring. |

Methodology and Experimental Considerations

-

Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.

-

Causality: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. DEPT experiments are invaluable for confirming assignments, especially for the overlapping aliphatic signals of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is a direct readout of molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3300 - 3350 | N-H Stretch | Medium, Broad | Characteristic of a secondary amine. Broadness is due to hydrogen bonding[7]. |

| 3050 - 3100 | Aromatic C-H Stretch | Medium | Indicates the presence of the aromatic ring. |

| 2850 - 2960 | Aliphatic C-H Stretch | Strong | From the CH₂ and CH groups of the piperidine ring and the CH₃ of the methoxy group. |

| ~1590, ~1490 | Aromatic C=C Bending | Medium-Strong | Characteristic skeletal vibrations of the benzene ring. |

| ~1250 | Aryl-O Stretch (Asymmetric) | Strong | A key diagnostic peak for aryl alkyl ethers[8][9]. This is due to the C(aryl)-O-C stretch. |

| 1050 - 1150 | Alkyl-O Stretch (Symmetric) | Strong | The second key diagnostic peak for the C-O-C ether linkage, attributed to the C(alkyl)-O-C stretch[10]. |

| 1100 - 1200 | C-N Stretch | Medium | Vibration from the piperidine amine. |

Methodology and Experimental Considerations

-

Protocol: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk[11]. For an oil, a thin film can be prepared between two salt (NaCl or KBr) plates.

-

Causality: The KBr pellet method is standard for solid samples as KBr is transparent in the typical IR range. The key diagnostic feature for this molecule is the presence of two strong, distinct C-O stretching bands, which confirm the aryl alkyl ether structure[9][12].

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) techniques are considered.

-

Predicted Molecular Ion:

-

Formula: C₁₂H₁₇NO₂

-

Exact Mass: 207.1259

-

Nominal Mass: 207

-

ESI-MS: Expect a strong signal for the protonated molecule [M+H]⁺ at m/z 208.

-

EI-MS: Expect a molecular ion peak (M⁺) at m/z 207.

-

Predicted Fragmentation Pattern (EI-MS)

The fragmentation of piperidine derivatives is often initiated by ionization at the nitrogen atom, leading to alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen)[13]. The ether linkage is also a likely site for fragmentation.

Caption: Plausible EI-MS fragmentation pathways for this compound.

-

Key Fragmentation Pathways:

-

Cleavage of the Ether Bond: The most intuitive fragmentation is the cleavage of the C-O ether bond, which can lead to a guaiacol radical cation (m/z 124 ) or a piperidinoxy radical cation.

-

Alpha-Cleavage: A dominant pathway for piperidines is alpha-cleavage, which would involve breaking the C2-C3 or C5-C6 bond, leading to stable iminium ions[13][14]. Loss of the phenoxy group can lead to a fragment at m/z 84 , corresponding to the piperidinium ion.

-

Loss of Guaiacol: Cleavage of the ether bond with hydrogen transfer can lead to the loss of a neutral guaiacol molecule (124 Da), potentially leading to a fragment around m/z 83.

-

Methodology and Experimental Considerations

-

Protocol (ESI-MS): Dissolve the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. Infuse directly into an ESI source operating in positive ion mode. Perform a full scan to identify the [M+H]⁺ precursor ion at m/z 208. Follow up with a product ion scan (MS/MS) on the precursor to observe fragmentation[13].

-

Causality: ESI is a soft ionization technique ideal for confirming molecular weight as it minimizes fragmentation and primarily generates the protonated molecule [M+H]⁺. The addition of formic acid aids in protonation. MS/MS analysis of this ion provides controlled fragmentation that is highly useful for structural elucidation[15][16].

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Value |

| Formula | - | C₁₂H₁₇NO₂ |

| MW | - | 207.27 g/mol |

| ¹H NMR | Aromatic Protons | 6.85 - 7.10 ppm (4H, m) |

| Methoxy Protons | 3.87 ppm (3H, s) | |

| Piperidine Protons | 1.40 - 4.40 ppm (9H, m) | |

| Amine Proton | 1.50 - 2.50 ppm (1H, br s) | |

| ¹³C NMR | Aromatic Carbons | 112 - 149 ppm (6 signals) |

| Piperidine Carbons | 24 - 75 ppm (5 signals) | |

| Methoxy Carbon | ~56 ppm (1 signal) | |

| IR | N-H Stretch | 3300 - 3350 cm⁻¹ |

| C-H Stretches | 2850 - 3100 cm⁻¹ | |

| Aryl-O Stretch | ~1250 cm⁻¹ (Strong) | |

| Alkyl-O Stretch | 1050 - 1150 cm⁻¹ (Strong) | |

| MS (ESI) | Protonated Molecule | m/z 208 ([M+H]⁺) |

| MS (EI) | Molecular Ion | m/z 207 (M⁺) |

| Key Fragments | m/z 124, 84 |

Conclusion

This guide presents a robust, theory-backed prediction of the NMR, IR, and MS spectra of this compound. By combining fundamental spectroscopic principles with data from analogous structures, we have constructed a detailed spectral profile that can be used to guide the identification and characterization of this molecule in a laboratory setting. Researchers can use these predicted values and fragmentation patterns as a benchmark for analyzing their experimentally obtained data, facilitating confident structural verification.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. General Path to N-Arylpiperidines - ChemistryViews [chemistryviews.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. terrificscience.org [terrificscience.org]

- 12. IR spectrum: Ethers [quimicaorganica.org]

- 13. benchchem.com [benchchem.com]

- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 3-(2-Methoxyphenoxy)piperidine

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 3-(2-Methoxyphenoxy)piperidine, a crucial step in early-phase drug development. While extensive public data on this specific molecule is limited, this document outlines the fundamental principles, predictive insights, and robust experimental protocols necessary to generate this critical information. By leveraging established methodologies from the United States Pharmacopeia (USP) and guidelines from the International Council for Harmonisation (ICH), this guide equips researchers with the tools to perform self-validating studies, interpret the results, and make informed decisions. We will explore theoretical solubility predictions based on molecular structure, present detailed protocols for equilibrium solubility determination, and provide a systematic approach to stability assessment through forced degradation studies.

Introduction and Physicochemical Profile

This compound (CAS No. 902837-27-8) is a heterocyclic amine containing a piperidine ring, an ether linkage, and a methoxy-substituted aromatic ring.[1] Understanding its physicochemical properties is the foundation for predicting its behavior in various pharmaceutical contexts.

Molecular Structure: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol [1]

The structure incorporates several key functional groups that dictate its solubility and stability:

-

Piperidine Ring: A secondary amine, this group is basic and can be protonated. This makes the molecule's aqueous solubility highly dependent on pH.[2] The pKa of the conjugate acid of piperidine itself is approximately 11.2, suggesting that this compound will be predominantly in its ionized, more water-soluble form at physiological pH and below.[3]

-

Aromatic Ether (Methoxyphenoxy group): This portion of the molecule is relatively non-polar and hydrophobic, which will decrease aqueous solubility.[4] The ether linkage can be susceptible to hydrolysis under harsh acidic conditions, and the aromatic ring can be a site for oxidative or photolytic degradation.[5]

-

Overall Lipophilicity: The combination of the hydrophobic aromatic portion and the polar amine suggests a moderate lipophilicity. While a calculated XLogP3 value for the related compound 3-(2-Methylphenoxy)piperidine is 2.4, indicating a tendency to partition into lipids, the basicity of the piperidine ring will modulate this property based on the ionization state.[6]

Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[7] This section details the theoretical and practical approaches to characterizing the solubility of this compound.

Theoretical Considerations

Based on its structure, we can predict the following solubility behaviors:

-

pH-Dependent Solubility: As a basic compound, its solubility in aqueous media is expected to be low at high pH (in its free base, non-ionized form) and increase significantly as the pH decreases and the piperidine nitrogen becomes protonated.[8]

-

Solvent Solubility: The molecule is expected to be soluble in polar organic solvents like ethanol and methanol, and less polar solvents like dichloromethane, due to the presence of both polar (amine, ether) and non-polar (aromatic ring, alkyl chain) moieties.[4] Lower aliphatic amines are generally soluble in a range of organic solvents.

Experimental Protocol: Equilibrium Shake-Flask Solubility

This protocol is adapted from standard methodologies described in USP General Chapter <1236> and is designed to determine the thermodynamic equilibrium solubility.[9][10]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Various solvents: Purified Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, Ethanol, Methanol, Acetonitrile

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

Validated HPLC method for quantification

Protocol Steps:

-

Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 10 mg to 1 mL of solvent). The excess solid is crucial to ensure saturation is reached.[9]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined time (e.g., 24-48 hours). Equilibrium is reached when consecutive measurements show no significant change in concentration.[9]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed to ensure complete separation of undissolved solid.

-

Sample Collection & Dilution: Carefully withdraw a specific volume of the supernatant. Dilute the sample with the mobile phase of the analytical method to a concentration within the calibrated range of the HPLC assay.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method.

-

Data Reporting: Calculate the solubility in mg/mL or mol/L. For aqueous solutions, measure and report the final pH of the saturated solution.

Data Presentation: Solubility Summary

All quantitative data should be summarized in a clear, structured table.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Final pH (if aqueous) |

| Purified Water | 25 | (Experimental Data) | (Experimental Data) |

| 0.1 M HCl | 25 | (Experimental Data) | (Experimental Data) |

| pH 4.5 Acetate Buffer | 25 | (Experimental Data) | (Experimental Data) |

| pH 7.4 Phosphate Buffer | 25 | (Experimental Data) | (Experimental Data) |

| Ethanol | 25 | (Experimental Data) | N/A |

| Methanol | 25 | (Experimental Data) | N/A |

Visualization: Solubility Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment and Forced Degradation

Stability testing is essential to understand how a drug substance changes over time under the influence of various environmental factors.[11] Forced degradation studies, as outlined in ICH guidelines, are a cornerstone of this process, helping to identify likely degradation products and establish the specificity of analytical methods.[12][13][14]

Predicted Degradation Pathways

The structure of this compound suggests several potential points of instability:

-

Oxidation: The secondary amine in the piperidine ring is susceptible to oxidation, potentially forming an N-oxide or other downstream products.[15][16] The methoxy group on the aromatic ring could also be a site of oxidative cleavage.

-

Hydrolysis: While generally stable, the aryl ether linkage could undergo hydrolysis under extreme acidic or basic conditions, cleaving the molecule into 2-methoxyphenol and 3-hydroxypiperidine.[5]

-

Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light, often through radical-mediated pathways.[17]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology: Prepare solutions of the compound (e.g., at 1 mg/mL) and expose them to the following conditions, as recommended by ICH Q1A guidelines.[17] An unstressed control sample should be analyzed alongside all stressed samples.[15]

-

Acid Hydrolysis:

-

Condition: 0.1 M HCl at 60°C for 24 hours.

-

Procedure: Mix the stock solution with HCl. After incubation, cool the sample and neutralize with an equivalent amount of NaOH before analysis.

-

-

Base Hydrolysis:

-

Condition: 0.1 M NaOH at 60°C for 24 hours.[15]

-

Procedure: Mix the stock solution with NaOH. After incubation, cool and neutralize with an equivalent amount of HCl before analysis.

-

-

Oxidative Degradation:

-

Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 8 hours.[15]

-